molecular formula C18H21N5O2 B2744642 N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097918-08-4

N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine

Cat. No. B2744642
CAS RN: 2097918-08-4
M. Wt: 339.399
InChI Key: KBGGEBQLPACZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals due to its polarity and ability to participate in hydrogen bonding . The benzoyl group attached to the morpholine ring could potentially increase the lipophilicity of the molecule, which might enhance its ability to cross biological membranes .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the morpholine, benzoyl, azetidine, and pyridazine groups. The morpholine ring, for example, is known to participate in a variety of chemical reactions, often serving as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could increase its solubility in water, while the benzoyl group could enhance its lipophilicity .

Scientific Research Applications

  • Synthesis and Anti-Hyperglycemic Evaluation : A study by Moustafa et al. (2021) explored the synthesis of novel carboximidamides derived from cyanamides, including compounds linked with pyrimidine moiety and morpholine. These compounds, including N-(4,6-Dimethylpyrimidin-2-yl)morpholine-4-carboximidamide, were evaluated for their anti-hyperglycemic properties and found to significantly decrease serum glucose levels and restore biomarkers of liver and kidney function, indicating potential use in diabetes management (Moustafa et al., 2021).

  • Enantioselective Amine α-Functionalization via Palladium Catalyzed C–H Arylation : Jain et al. (2016) investigated the enantioselective α-C–H coupling of a wide range of amines, including azetidines, using palladium catalysis. This method has significance in drug discovery, as it allows for the functionalization of α-methylene C–H bonds in aza-heterocycles, which are common in bioactive compounds and therapeutic agents (Jain et al., 2016).

  • Aza-[2,3]-Wittig Sigmatropic Rearrangement of Acyclic Amines : Anderson et al. (2000) described the base-induced aza-[2,3]-Wittig sigmatropic rearrangement in allylic amine precursors with carbonyl-based nitrogen protecting groups. The study noted the use of morpholine amide group in producing carbonyl derivatives, indicating potential applications in organic synthesis (Anderson et al., 2000).

  • Site-Selective Copper-Catalyzed Amination and Azidation of Arenes and Heteroarenes : Hendrick et al. (2017) researched the copper-catalyzed coupling of arenes with O-benzoylhydroxylamines, highlighting the role of morpholine in the synthesis of aminoarenes. This research is pivotal in organic synthesis and drug discovery (Hendrick et al., 2017).

  • Biotransformation and Bioactivation Reactions of Alicyclic Amines in Drug Molecules : Bolleddula et al. (2014) reviewed the biotransformation pathways of alicyclic amines, including morpholine, in drug design. Understanding these pathways is crucial for designing stable drug candidates devoid of metabolic liabilities (Bolleddula et al., 2014).

  • Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones : Demchenko et al. (2015) synthesized novel compounds, including N-morpholino derivatives, and tested them for analgesic and anti-inflammatory activities. This demonstrates the potential therapeutic applications of such compounds (Demchenko et al., 2015).

  • Synthesis of Some New Pyrimidine-Azitidinone Analogues and Their Antimicrobial Activities : Chandrashekaraiah et al. (2014) synthesized azetidinone analogues and tested them for antimicrobial and antitubercular activities. Such research contributes to the development of new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

  • Rhodium-Catalyzed N-tert-Butoxycarbonyl (Boc) Amination : Wippich et al. (2016) studied the introduction of N-Boc protected amino groups into various nuclei, including morpholine, demonstrating its utility in organic synthesis and drug development (Wippich et al., 2016).

properties

IUPAC Name

(4-morpholin-4-ylphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-18(23-12-15(13-23)20-17-2-1-7-19-21-17)14-3-5-16(6-4-14)22-8-10-25-11-9-22/h1-7,15H,8-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGGEBQLPACZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)N3CC(C3)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.